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Introduction

Subunit vaccines, which are composed of purified antigenic components of a pathogen, offer a
high safety profile compared to live-attenuated or whole-inactivated vaccines.[1][2] However,
their purified nature often results in lower immunogenicity, necessitating the inclusion of
adjuvants to elicit a robust and protective immune response.[1] Pustulan, a neutral, linear
B-1,6-glucan, is emerging as a promising polysaccharide-based adjuvant. It functions as a
pathogen-associated molecular pattern (PAMP) that can activate the innate immune system,
thereby shaping the subsequent adaptive immune response to the co-administered antigen.[3]
[4][5][6] These notes provide an overview of pustulan's mechanism of action, its effects on the
immune system, and protocols for its application in subunit vaccine research.

Mechanism of Action: Dectin-1 Signaling

Pustulan is recognized by Dectin-1, a C-type lectin receptor (CLR) expressed primarily on
myeloid cells such as dendritic cells (DCs) and macrophages.[7] The binding of 3-glucans like
pustulan to Dectin-1 triggers a downstream signaling cascade that is crucial for the initiation of
an immune response.

Upon ligand binding, Dectin-1's cytoplasmic immunoreceptor tyrosine-based activation motif
(ITAM)-like domain becomes phosphorylated. This recruits and activates Spleen tyrosine
kinase (Syk). Activated Syk initiates the formation of a complex consisting of CARD9, BCL10,
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and MALT1, which ultimately leads to the activation of the transcription factor NF-kB. NF-kB
then translocates to the nucleus to induce the expression of pro-inflammatory cytokines, such
as TNF-a, IL-1[3, and IL-6. This cytokine milieu is critical for the maturation and activation of
antigen-presenting cells (APCs), enhancing their ability to prime T cells.
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Dectin-1 signaling pathway initiated by Pustulan.
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Immunological Effects of Pustulan Adjuvant

Activation of Antigen-Presenting Cells (APCs): Pustulan has been shown to activate
dendritic cells, leading to the upregulation of MHC class Il molecules and co-stimulatory
signals.[3][4][5][6] This enhances the capacity of APCs to present antigens to CD4+ T helper
cells.

Pro-inflammatory Cytokine Production: The activation of the Dectin-1 pathway by pustulan
induces a strong pro-inflammatory cytokine response, which is crucial for creating an optimal
environment for T cell priming and differentiation.[3][5]

Enhanced CD4+ T Cell Responses: Studies have demonstrated that pustulan, when used
as an adjuvant, significantly promotes the activation and proliferation of antigen-specific
CD4+ T cells.[3][4][5][6] This suggests a skewing towards a Thl or Th17-type immune
response, which is beneficial for clearing intracellular pathogens.

Modulation of CD8+ T Cell Responses: The effect of pustulan on CD8+ T cell responses is
less clear. Some in vitro studies suggest that while it strongly enhances MHC class Il
presentation for CD4+ T cells, it may not be as effective at promoting cross-presentation on
MHC class | for CD8+ T cell activation.[3][4][5][6] Further in vivo studies are required to fully
elucidate this aspect.

Data Presentation

The following tables summarize the expected immunological outcomes when using pustulan

as an adjuvant in a subunit vaccine formulation, based on existing in vitro data and

representative in vivo data from other [3-glucan or Thl-polarizing adjuvants.

Note:In vivo quantitative data for pustulan in a mouse model is currently limited in published

literature. The data presented for the "OVA + Pustulan” group is hypothetical and illustrative of

a Thl-skewed response, intended to serve as a benchmark for experimental design.

Table 1: Antigen-Specific Antibody Titers in Serum (Data collected 14 days post-boost

immunization)
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. Antigen- Antigen- Antigen-
Immunization . . . IlgG2aligG1
Specific IgG Specific IgG1 Specific IgG2a .
Group ) ) ) Ratio
(Total Titer) Titer Titer
PBS (Control) <100 <100 <100 -
OVA alone 5,000 + 1,200 4,500 + 1,100 500 + 150 0.11
OVA + Alum 250,000 240,000 +
10,000 % 2,500 0.04
(Th2) 50,000 48,000
OVA + Pustulan
180,000 + 140,000 +
(Thl - 40,000 £ 9,000 3.5
) 40,000 30,000
Hypothetical)

Table 2: Antigen-Specific T Cell Responses in Splenocytes (Data collected 14 days post-boost

immunization)

L. IFN-y Secreting IL-4 Secreting Cells . .

Immunization T Cell Proliferation
Cells (Spots per (Spots per 10° .

Group (% Divided Cells)
106 cells) cells)

PBS (Control) <5 <5 < 2%

OVA alone 258 15+5 10% + 3%

OVA + Alum (Th2) 50+ 15 150 + 35 45% + 8%

OVA + Pustulan (Th1 -
250 £ 60 207 65% + 12%

Hypothetical)

Experimental Protocols
Workflow for Evaluating Pustulan Adjuvanticity

The overall workflow for testing pustulan as a subunit vaccine adjuvant involves vaccine

formulation, immunization of an animal model (e.g., mice), and subsequent analysis of the

humoral and cellular immune responses.
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General workflow for vaccine adjuvant evaluation.

Protocol 1: Formulation of Pustulan-Adjuvanted Subunit
Vaccine

This protocol describes the preparation of a model subunit vaccine using Ovalbumin (OVA) as
the antigen and pustulan as the adjuvant for subcutaneous immunization in mice.

Materials:
o Pustulan (from Umbilicaria papulosa, high purity)
e Ovalbumin (OVA), Endotoxin-free

o Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
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o Sterile 1.5 mL microcentrifuge tubes
e \ortex mixer
Procedure:

o Reconstitute Pustulan: Prepare a 2 mg/mL stock solution of pustulan by dissolving it in
sterile PBS. Gentle heating (e.g., 37°C) and vortexing may be required to ensure complete
dissolution.

o Reconstitute Antigen: Prepare a 1 mg/mL stock solution of OVA in sterile PBS.
e Prepare Final Formulation: For a typical immunization dose (100 pyL per mouse):
o In a sterile microcentrifuge tube, combine:
» 20 pL of 1 mg/mL OVA solution (final 20 p g/dose )
» 50 pL of 2 mg/mL pustulan solution (final 100 p g/dose )
» 30 pL of sterile PBS
o This results in a total volume of 100 pL.

 Incubation: Gently vortex the mixture and incubate at room temperature for 30 minutes to
allow for association between the antigen and adjuvant.

e Storage: Use the formulated vaccine immediately. Do not freeze the formulation. Prepare
fresh for each immunization day.

Protocol 2: Mouse Immunization Schedule

This protocol outlines a standard prime-boost immunization schedule in BALB/c or C57BL/6

mice.
Materials:

e Formulated vaccine (from Protocol 1)
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¢ 6-8 week old female BALB/c or C57BL/6 mice

¢ Insulin syringes (29-31 gauge)

Procedure:

Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of
the experiment.

Primary Immunization (Day 0):

o Anesthetize the mice lightly if required.

o Inject 100 uL of the formulated vaccine subcutaneously (s.c.) at the base of the tail.

Booster Immunization (Day 21):

o Administer a second injection of 100 uL of the freshly formulated vaccine in the same
manner as the primary immunization.

Terminal Sample Collection (Day 35):
o Fourteen days after the booster immunization, euthanize the mice.
o Collect blood via cardiac puncture for serum isolation.

o Aseptically harvest the spleen for splenocyte isolation.

Protocol 3: Enzyme-Linked Immunosorbent Assay
(ELISA) for Antibody Titer

This protocol details the measurement of OVA-specific IgG, 1gG1, and IlgG2a antibodies in
mouse serum.

Materials:

¢ 96-well high-binding ELISA plates
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e OVA antigen

o Coating Buffer (Carbonate-Bicarbonate, pH 9.6)

o Blocking Buffer (e.g., 5% non-fat milk or 1% BSA in PBS-T)

o Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

e Mouse serum samples

 HRP-conjugated secondary antibodies (anti-mouse 1gG, 1gG1, IgG2a)
e TMB Substrate Solution

o Stop Solution (e.g., 2N H2S04)

e Microplate reader (450 nm)

Procedure:

o Plate Coating: Dilute OVAto 5 pg/mL in Coating Buffer. Add 100 uL to each well of the ELISA
plate. Incubate overnight at 4°C.

e Washing: Wash the plate three times with 200 pL/well of Wash Buffer.
e Blocking: Add 200 pL/well of Blocking Buffer. Incubate for 2 hours at room temperature.
e Washing: Repeat the wash step as in step 2.

e Add Serum Samples: Prepare serial dilutions of the mouse serum (starting from 1:100) in
Blocking Buffer. Add 100 pL of each dilution to the wells. Incubate for 2 hours at room
temperature.

e Washing: Repeat the wash step as in step 2.

e Add Secondary Antibody: Dilute the HRP-conjugated secondary antibodies (anti-IgG, anti-
IgG1, or anti-lgG2a) in Blocking Buffer according to the manufacturer's instructions. Add 100
UL to the appropriate wells. Incubate for 1 hour at room temperature.
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Washing: Wash the plate five times with Wash Buffer.

Development: Add 100 pL of TMB Substrate Solution to each well. Incubate in the dark for
15-30 minutes.

Stop Reaction: Add 50 pL of Stop Solution to each well.

Read Plate: Measure the optical density (OD) at 450 nm. The antibody titer is defined as the
reciprocal of the highest dilution that gives an OD value significantly above the background
(e.g., 2-3 times the OD of pre-immune serum).

Protocol 4: ELISpot Assay for IFN-y and IL-4

This protocol is for quantifying the number of antigen-specific IFN-y (Th1) and IL-4 (Th2)
secreting cells from immunized mouse spleens.

Materials:

Mouse IFN-y and IL-4 ELISpot kits (containing capture antibody, detection antibody, and
streptavidin-HRP)

PVDF-membrane 96-well plates

Sterile PBS and RPMI-1640 medium with 10% FBS
OVA protein and specific OVA peptides (optional)
BCIP/NBT substrate solution

ELISpot reader

Procedure:

o Plate Coating: Coat the PVDF plate wells with the anti-IFN-y or anti-IL-4 capture antibody
overnight at 4°C, as per the kit instructions.

o Prepare Splenocytes: Harvest spleens and prepare a single-cell suspension. Lyse red blood
cells using ACK lysis buffer. Wash and resuspend the splenocytes in complete RPMI
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medium.

o Blocking: Wash the coated plate and block with RPMI + 10% FBS for 2 hours at room
temperature.

e Cell Plating and Stimulation:
o Add 2.5 x 10 to 5 x 10° splenocytes per well.
o Add OVA protein (e.g., 10 pg/mL) to stimulate the cells.

o Include positive control wells (e.g., Concanavalin A) and negative control wells (medium
only).

 Incubation: Incubate the plate for 18-24 hours (for IFN-y) or 36-48 hours (for IL-4) at 37°C,
5% CO:..

o Detection:

o

Wash away the cells.

[e]

Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

o

Wash, then add streptavidin-HRP and incubate for 1 hour.

Wash, then add BCIP/NBT substrate and incubate until spots develop (10-30 minutes).

[¢]

e Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely.
Count the spots using an automated ELISpot reader.

Protocol 5: CFSE T Cell Proliferation Assay

This protocol measures the proliferation of T cells in response to antigen re-stimulation using
the dye-dilution method.

Materials:

o Carboxyfluorescein succinimidyl ester (CFSE) dye
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Splenocytes from immunized mice

Complete RPMI medium

OVA protein

96-well U-bottom culture plates

Flow cytometer
Procedure:

o Prepare Splenocytes: Prepare a single-cell suspension of splenocytes as described in the
ELISpot protocol.

e CFSE Labeling:

o

Resuspend 1 x 107 cells/mL in pre-warmed PBS.

[e]

Add CFSE to a final concentration of 1-5 uM.

o

Incubate for 10 minutes at 37°C, protected from light.

[¢]

Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium.
e Washing: Wash the cells three times with complete RPMI medium to remove unbound dye.
o Cell Culture:
o Plate 2 x 10° labeled splenocytes per well in a 96-well plate.
o Add OVA protein (10 pg/mL) to stimulate proliferation.
o Include an unstimulated control.
e Incubation: Culture the cells for 3-5 days at 37°C, 5% COs..

e Flow Cytometry:
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o Harvest the cells and stain with fluorescently-labeled antibodies for T cell markers (e.qg.,
CD3, CD4, CD8).

o Acquire the data on a flow cytometer.

o Analyze the CFSE fluorescence in the gated T cell populations. Each peak of decreasing
fluorescence intensity represents a cell division. Calculate the percentage of cells that
have undergone one or more divisions.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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